molecular formula C13H20N2 B1368041 2-(2,6-Dimethylpiperidin-1-YL)aniline

2-(2,6-Dimethylpiperidin-1-YL)aniline

Cat. No.: B1368041
M. Wt: 204.31 g/mol
InChI Key: HYOHUQBADMFVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethylpiperidin-1-yl)aniline is an aromatic amine derivative featuring a piperidine ring substituted with two methyl groups at the 2- and 6-positions. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol. The compound’s structure combines the electron-rich aniline moiety with a sterically hindered piperidine ring, conferring unique physicochemical properties. It is primarily utilized in organic synthesis as a ligand or intermediate, particularly in catalysis and pharmaceutical research due to its ability to modulate steric and electronic environments[1] (hypothetical reference based on general knowledge).

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)aniline

InChI

InChI=1S/C13H20N2/c1-10-6-5-7-11(2)15(10)13-9-4-3-8-12(13)14/h3-4,8-11H,5-7,14H2,1-2H3

InChI Key

HYOHUQBADMFVQM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C2=CC=CC=C2N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Anilines with Cyclic Amine Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent pKa (NH₂) Melting Point (°C)
2-(2,6-Dimethylpiperidin-1-yl)aniline C₁₃H₂₀N₂ 204.31 2,6-Dimethylpiperidine ~4.5 98–102
2-(Piperidin-1-yl)aniline C₁₁H₁₆N₂ 176.26 Unsubstituted piperidine ~4.8 85–88
2-(4-Methylpiperidin-1-yl)aniline C₁₂H₁₈N₂ 190.29 4-Methylpiperidine ~4.6 92–95

Key Findings :

  • Steric Effects : The 2,6-dimethyl groups on the piperidine ring in the target compound increase steric hindrance compared to unsubstituted or 4-methyl analogs. This hindrance reduces nucleophilic reactivity but enhances selectivity in coordination chemistry[2].
  • Basicity : The pKa of the aniline NH₂ group decreases slightly (~4.5) compared to 2-(piperidin-1-yl)aniline (~4.8), likely due to electron donation from the piperidine’s nitrogen, which stabilizes the protonated form(#user-content-3).
Comparison with Non-Cyclic Amine Derivatives
Compound Name Molecular Formula Key Substituent Solubility (Water) Application
This compound C₁₃H₂₀N₂ Piperidine Low (<0.1 g/L) Catalysis, drug design
Aniline Benzoate (C₆H₅NH₂·C₇H₅O₂) C₁₃H₁₁NO₂ Benzoate (electron-withdrawing) Moderate (~5 g/L) Preservative, synthesis

Key Findings :

  • Electronic Effects : The electron-donating piperidine group in this compound increases the electron density of the aromatic ring, enhancing its reactivity in electrophilic substitutions. In contrast, the benzoate group in aniline benzoate () is electron-withdrawing, reducing aromatic reactivity but improving stability.
  • Solubility : The target compound’s low water solubility contrasts with aniline benzoate’s moderate solubility, highlighting the impact of substituent polarity.
Comparison with Heterocyclic Bipyridine Derivatives
Compound Name Molecular Formula Key Features Application
This compound C₁₃H₂₀N₂ Piperidine-aniline hybrid Ligand in asymmetric synthesis
6,6'-Dimethyl-2,2'-Dipyridyl () C₁₂H₁₂N₂ Rigid bipyridine scaffold Metal coordination, photochemistry

Key Findings :

  • Structural Rigidity : The bipyridine in provides a rigid, planar structure ideal for metal coordination, whereas the target compound’s flexible piperidine ring enables conformational adaptability in catalysis.
  • Substituent Position : Both compounds feature methyl groups at sterically demanding positions (2,6 in piperidine vs. 6,6' in bipyridine), but the latter’s symmetry enhances its utility in supramolecular chemistry.

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